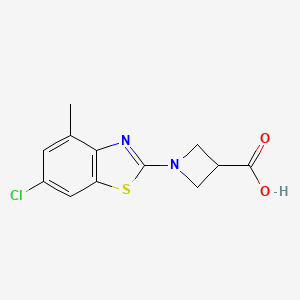

1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Description

This compound features a benzothiazole core substituted with a chloro group at position 6 and a methyl group at position 4, linked to an azetidine-3-carboxylic acid moiety. The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for its role in modulating biological activity, particularly in enzyme inhibition and receptor binding . The azetidine-carboxylic acid group enhances solubility and provides a handle for hydrogen bonding, which is critical for interactions with biological targets.

Properties

IUPAC Name |

1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-6-2-8(13)3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOMMPXSWHEYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to targetcyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.

Mode of Action

This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase enzymes, respectively. By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, leading to anti-inflammatory effects.

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to significant anti-inflammatory and analgesic activities . This could potentially make the compound useful in the treatment of conditions characterized by inflammation and pain.

Biological Activity

1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of 6-chloro-4-methyl-1,3-benzothiazole with azetidine and carboxylic acid derivatives. The general synthesis pathway includes:

- Preparation of Benzothiazole Derivative : The starting material is synthesized from 4-chloroaniline and potassium thiocyanate.

- Formation of Azetidine Derivative : The benzothiazole derivative is then reacted with azetidine and chloroacetyl chloride under controlled conditions to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects.

Antidiabetic Activity

A study highlighted the hypoglycemic effects of benzothiazole derivatives, including this compound, in streptozotocin-induced diabetic models. The results indicated significant reductions in blood glucose levels, suggesting potential use in diabetes management .

Anticancer Properties

Research has shown that compounds containing the benzothiazole moiety exhibit cytotoxic effects against various cancer cell lines. Specifically, the compound was tested against human lung carcinoma (NCI H292), pro-myelocytic leukemia (HL-60), and colon carcinoma (HT29) cell lines. The cytotoxicity was assessed using the MTT assay, revealing moderate antiproliferative activity with IC50 values indicating effectiveness against HL-60 cells .

Data Table: Biological Activity Overview

| Activity Type | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antidiabetic | STZ-induced diabetic rats | Not specified | |

| Anticancer | NCI H292 | Not specified | |

| HL-60 | 19.0 | ||

| HT29 | Not specified |

Case Studies

Several case studies have investigated the biological implications of this compound:

- Hypoglycemic Effects : In vivo studies demonstrated that administration of the compound resulted in a significant decrease in blood glucose levels in diabetic rats, indicating its potential as an antidiabetic agent .

- Cytotoxic Evaluation : A series of synthesized benzothiazole derivatives were evaluated for cytotoxicity against various cancer cell lines. The compound exhibited promising results, particularly against HL-60 cells, suggesting a mechanism that may involve oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related azetidine-3-carboxylic acid derivatives, highlighting differences in heterocyclic cores, substituents, and physicochemical properties.

Key Observations:

Pyrimidine-based analogs (e.g., CAS 1289384-70-8) may offer improved metabolic stability due to sulfur substitution .

Substituent Effects :

- Chloro substituents (6-Cl in target compound vs. 4-Cl in CHEMBL1672569) influence steric and electronic properties, affecting binding to hydrophobic pockets .

- Fluorine substitution (e.g., CAS 1283108-55-3) enhances metabolic stability and bioavailability .

CHEMBL1672569 demonstrates activity against sphingosine 1-phosphate receptors (S1PRs), suggesting benzothiazole-azetidine hybrids are promising for immunomodulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.